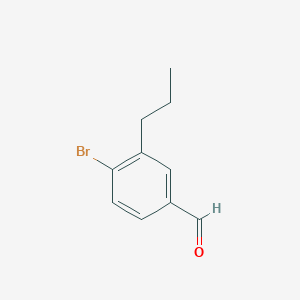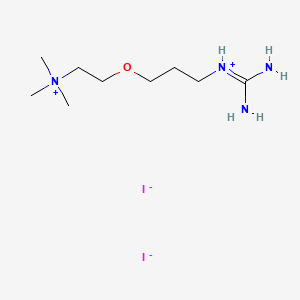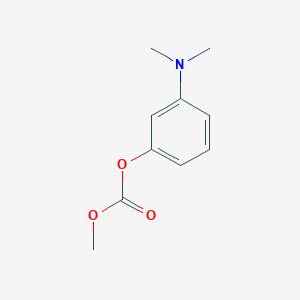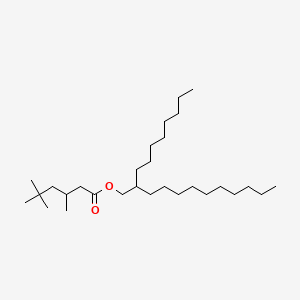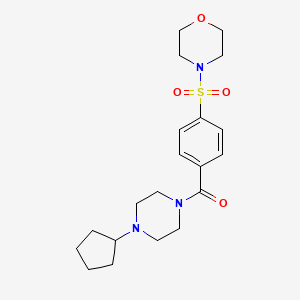
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is a complex organic compound that features both piperazine and morpholine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields for these reactions are generally high, ranging from 81% to 91% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield sulfides .
Scientific Research Applications
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and neurotrophic effects.
Industry: Could be used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action for (4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone involves its interaction with the sigma-1 receptor. This receptor is known to play a role in neuroprotection and neurotrophic effects. The compound’s high binding affinity for this receptor suggests that it may help protect neurons from excitotoxicity and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one: Known for its neuroprotective and neurotrophic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor.
Uniqueness
(4-Cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone is unique due to its dual piperazine and morpholine moieties, which contribute to its high binding affinity for the sigma-1 receptor and its potential neuroprotective effects .
Properties
Molecular Formula |
C20H29N3O4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
InChI |
InChI=1S/C20H29N3O4S/c24-20(22-11-9-21(10-12-22)18-3-1-2-4-18)17-5-7-19(8-6-17)28(25,26)23-13-15-27-16-14-23/h5-8,18H,1-4,9-16H2 |
InChI Key |
PVRDKIQLSKDDPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


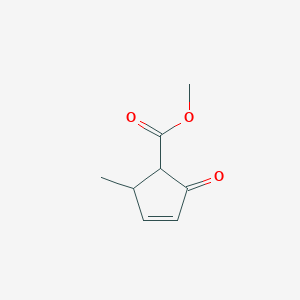
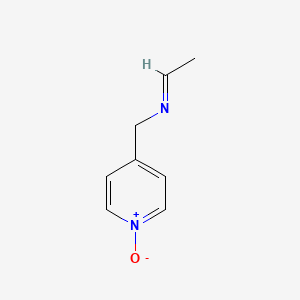
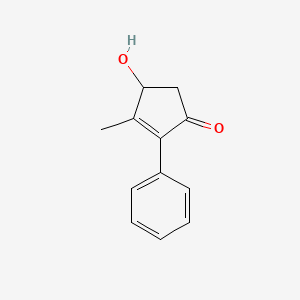
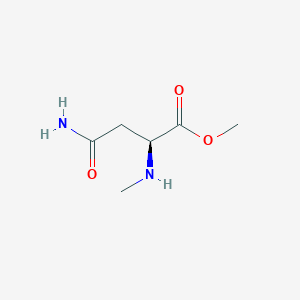
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
